molecular formula C29H21NO2S2 B11930823 Photosensitizer-2

Photosensitizer-2

Cat. No.: B11930823
M. Wt: 479.6 g/mol
InChI Key: ICLZNGAELWYHKL-CAPFRKAQSA-N
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Description

Photosensitizer-2 is a light-sensitive compound that plays a crucial role in photodynamic therapy and other photochemical processes. Photosensitizers absorb light and transfer the energy to nearby molecules, often generating reactive oxygen species that can induce various chemical reactions. These compounds are widely used in medical treatments, particularly for cancer, as well as in industrial applications such as photopolymerization and photocatalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Photosensitizer-2 can be synthesized through various chemical routes. One common method involves the modification of cyanophenylenevinylene derivatives. For instance, a triphenylamine-modified cyanophenylenevinylene derivative can be synthesized to produce a water-soluble photosensitizer with high efficiency for generating singlet oxygen in water . The reaction typically involves the use of blue light irradiation and can be carried out in aqueous conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Photosensitizer-2 undergoes various types of chemical reactions, including:

    Oxidation: Photosensitizers can generate reactive oxygen species that oxidize substrates.

    Reduction: In the presence of a sacrificial electron donor, photosensitizers can facilitate reduction reactions.

    Substitution: Photosensitizers can participate in substitution reactions, particularly in the presence of specific catalysts.

Common Reagents and Conditions

Common reagents used with this compound include oxygen, hydrogen donors, and various catalysts. The reactions often require light irradiation, typically in the visible or ultraviolet range, to activate the photosensitizer.

Major Products

The major products formed from reactions involving this compound include oxidized organic molecules, reduced compounds, and substituted derivatives. For example, the oxidation of hydroazaobenzenes, olefins, and hydrosilanes can produce azoaromatics, carbonyls, and silanols .

Scientific Research Applications

Photosensitizer-2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Photosensitizer-2 involves the absorption of light, which excites the molecule to a higher energy state. This excited state can transfer energy to nearby molecules, such as oxygen, converting it into reactive oxygen species. These reactive species can then induce various chemical reactions, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Photosensitizer-2 is compared with other photosensitizers such as porphyrins, phthalocyanines, and chlorins. While all these compounds can generate reactive oxygen species upon light activation, this compound is unique in its high water solubility and efficiency in producing singlet oxygen . This makes it particularly suitable for applications in aqueous environments and for specific medical treatments.

List of Similar Compounds

  • Porphyrins
  • Phthalocyanines
  • Chlorins

This compound stands out due to its unique properties, making it a valuable compound in both scientific research and industrial applications.

Properties

Molecular Formula

C29H21NO2S2

Molecular Weight

479.6 g/mol

IUPAC Name

(E)-3-[5-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C29H21NO2S2/c31-29(32)20-16-25-15-17-27(33-25)28-19-18-26(34-28)21-11-13-24(14-12-21)30(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-20H,(H,31,32)/b20-16+

InChI Key

ICLZNGAELWYHKL-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C=CC(=O)O

Origin of Product

United States

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